![molecular formula C24H34O6 B296015 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid, also known as CVHPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid functions as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules to induce cell death. As a fluorescent probe, this compound emits light when excited by a specific wavelength of light, allowing for visualization of cellular processes. The building block application of this compound involves its use in the synthesis of other compounds with desired properties.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species. As a fluorescent probe, this compound has been used to visualize lysosomal pH changes and to monitor the activity of enzymes involved in lipid metabolism. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is its versatility in various applications, including as a photosensitizer, fluorescent probe, and building block. Additionally, this compound has low toxicity in vitro, making it a safer option for lab experiments. However, this compound is not currently approved for clinical use, and further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
For 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid research include the development of new synthesis methods to improve yield and purity, the exploration of its potential use in other applications, such as drug delivery and gene therapy, and the investigation of its safety and efficacy in vivo. Additionally, the use of this compound in combination with other compounds or therapies may enhance its effectiveness in cancer treatment.
Méthodes De Synthèse
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is synthesized through a multi-step process that involves the reaction of 4-(bromomethyl)-2,5-bis(hexyloxy)benzoic acid with ethyl cyanoacetate, followed by hydrolysis and decarboxylation. The resulting compound is purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been studied for its potential use in various applications, including as a photosensitizer in photodynamic therapy for cancer treatment, as a fluorescent probe for imaging cellular processes, and as a building block for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C24H34O6 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(E)-3-[4-[(E)-2-carboxyethenyl]-2,5-dihexoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O6/c1-3-5-7-9-15-29-21-17-20(12-14-24(27)28)22(30-16-10-8-6-4-2)18-19(21)11-13-23(25)26/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,25,26)(H,27,28)/b13-11+,14-12+ |
Clé InChI |
FSYLXOVPEQUWFN-PHEQNACWSA-N |
SMILES isomérique |
CCCCCCOC1=CC(=C(C=C1/C=C/C(=O)O)OCCCCCC)/C=C/C(=O)O |
SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


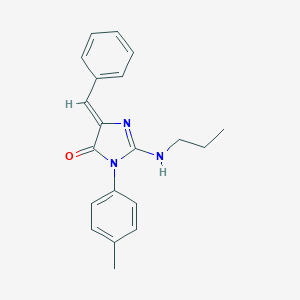


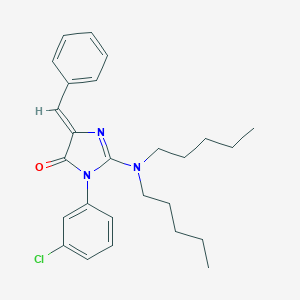



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
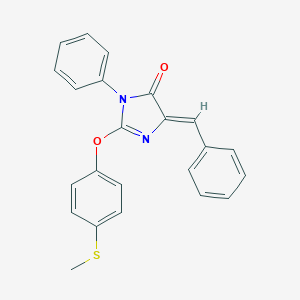
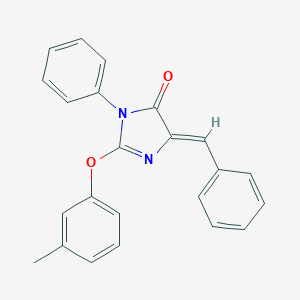
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
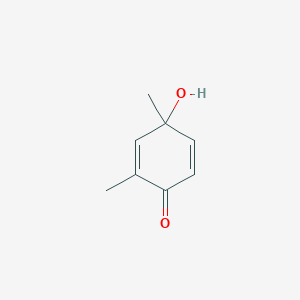
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
